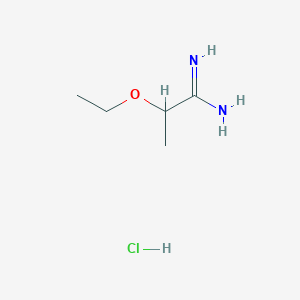

2-Ethoxypropanimidamide hydrochloride

Description

Properties

IUPAC Name |

2-ethoxypropanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTGRKCHXAHHVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxypropanimidamide Hydrochloride: Synthesis, Characterization, and Predicted Physicochemical Properties

This technical guide provides a comprehensive overview of 2-Ethoxypropanimidamide hydrochloride, a compound of interest in synthetic chemistry and potential pharmaceutical development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information on its logical precursor, Ethyl 2-cyanopropanoate, and established chemical transformations, namely the Pinner reaction, to project its physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for its synthesis and characterization.

Introduction and Strategic Importance

2-Ethoxypropanimidamide hydrochloride belongs to the class of imidates, which are known intermediates in organic synthesis, particularly for the preparation of amidines and esters. The presence of the ethoxy group and the propanimidamide core suggests its potential as a building block in the synthesis of more complex molecules with potential biological activity. Understanding its physicochemical properties is paramount for its handling, reaction optimization, and for predicting its behavior in various formulation and biological systems.

Proposed Synthesis via the Pinner Reaction

The most logical and established synthetic route to 2-Ethoxypropanimidamide hydrochloride is through the Pinner reaction of its corresponding nitrile precursor, Ethyl 2-cyanopropanoate, with ethanol in the presence of anhydrous hydrogen chloride. The Pinner reaction is a classic method for converting nitriles into imino ester hydrochlorides (Pinner salts)[1][2][3].

The reaction proceeds via the acid-catalyzed nucleophilic addition of an alcohol to a nitrile[2][4]. The nitrile is first activated by protonation with anhydrous HCl, forming a highly electrophilic nitrilium ion. Subsequent attack by ethanol leads to the formation of the imino ester salt, 2-Ethoxypropanimidamide hydrochloride[1][5]. It is crucial to maintain anhydrous conditions, as the presence of water would lead to the hydrolysis of the Pinner salt to an ester[1][2].

Experimental Workflow: Pinner Synthesis of 2-Ethoxypropanimidamide hydrochloride

Caption: Proposed workflow for the synthesis of 2-Ethoxypropanimidamide hydrochloride.

Physicochemical Properties of the Precursor: Ethyl 2-cyanopropanoate

A thorough understanding of the starting material is essential for successful synthesis and purification. Ethyl 2-cyanopropanoate is a commercially available colorless to light yellow liquid[6][7].

| Property | Value | Source(s) |

| CAS Number | 1572-99-2 | [6][7][8] |

| Molecular Formula | C₆H₉NO₂ | [6][8][9] |

| Molecular Weight | 127.14 g/mol | [6][8] |

| Boiling Point | 193 °C | [6] |

| Density | 1.01 g/cm³ | [6] |

| Refractive Index | 1.4130 - 1.4150 | [6] |

| Flash Point | 96 °C | [6] |

| Solubility | Sparingly soluble in water; soluble in many organic solvents. | [9] |

| IUPAC Name | ethyl 2-cyanopropanoate | [6] |

| SMILES | CCOC(=O)C(C)C#N | [6] |

Predicted Physicochemical Properties of 2-Ethoxypropanimidamide hydrochloride

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₅H₁₃ClN₂O | Derived from the addition of ethanol and HCl to the nitrile. |

| Molecular Weight | 152.62 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Imidamide hydrochlorides are typically crystalline solids[10][12]. |

| Melting Point | Likely >150 °C | The ionic nature of the hydrochloride salt will lead to a significantly higher melting point compared to the free base. For comparison, 2-Methylpropanimidamide hydrochloride has a melting point of 159 °C[10]. |

| Boiling Point | Decomposes upon heating | Salts of organic bases typically decompose at high temperatures rather than boil. |

| Solubility | Soluble in water and polar protic solvents (e.g., ethanol); sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form will confer significant aqueous solubility. |

| pKa | Estimated 8-10 | The imidamide group is basic. The pKa will be influenced by the ethoxy group, but is expected to be in the range of other amidines. |

| Stability | Hygroscopic; unstable in the presence of moisture (hydrolyzes to the corresponding ester). Should be stored under inert, anhydrous conditions. | Pinner salts are known to be moisture-sensitive[1][2][4]. |

Structure of 2-Ethoxypropanimidamide hydrochloride

Sources

- 1. Pinner Reaction | NROChemistry [nrochemistry.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. Pinner Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethyl 2-cyanopropanoate | 1572-99-2 [chemicalbook.com]

- 8. Ethyl 2-cyanopropanoate synthesis - chemicalbook [chemicalbook.com]

- 9. CAS 1572-99-2: Ethyl 2-cyanopropanoate | CymitQuimica [cymitquimica.com]

- 10. 2-METHYLPROPANIMIDAMIDE HYDROCHLORIDE | 22007-68-7 [chemicalbook.com]

- 11. 2-Methylpropanimidamide hydrochloride | C4H11ClN2 | CID 2782053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2-Chloropropyldimethylamine hydrochloride | C5H13Cl2N | CID 94294 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-Ethoxypropanimidamide Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility of 2-Ethoxypropanimidamide hydrochloride. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles and practical methodologies required to characterize its solubility profile across a range of relevant solvents. The insights provided herein are designed to be broadly applicable to the characterization of novel pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical development.[1][2] For a drug candidate like 2-Ethoxypropanimidamide hydrochloride, understanding its solubility is paramount for several reasons:

-

Bioavailability: Poor aqueous solubility can significantly limit a drug's absorption in the gastrointestinal tract, thereby reducing its therapeutic efficacy.

-

Formulation Development: Knowledge of a compound's solubility in various solvents is essential for developing stable and effective dosage forms, whether they be oral solids, parenteral solutions, or topical preparations.[3]

-

Process Chemistry: Solubility data guides the selection of appropriate solvents for synthesis, purification, and crystallization processes.

2-Ethoxypropanimidamide hydrochloride, as a hydrochloride salt, is anticipated to exhibit favorable solubility in polar protic solvents due to its ionic nature. However, a comprehensive understanding across a spectrum of solvents is necessary for robust drug development.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For 2-Ethoxypropanimidamide hydrochloride, the following factors are key determinants of its solubility:

-

Ionic Nature: As a hydrochloride salt, the compound exists in an ionized form, which will readily interact with polar solvent molecules through ion-dipole interactions.

-

Hydrogen Bonding: The presence of amine and ethoxy groups allows for hydrogen bonding with protic solvents like water and alcohols.

-

Polarity: The overall polarity of the molecule will dictate its affinity for polar versus nonpolar solvents.

The interplay of these factors can be qualitatively predicted, but experimental determination remains the gold standard for obtaining precise solubility data.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility, which represents the maximum concentration of a substance that can dissolve in a solvent at a given temperature, is a critical parameter.[4][5] The most reliable and widely used technique for determining thermodynamic equilibrium solubility is the shake-flask method.[3][6][7]

Diagram of the Shake-Flask Method Workflow

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Protocol for the Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-Ethoxypropanimidamide hydrochloride to a series of vials containing different solvents of interest (e.g., water, ethanol, methanol, dichloromethane, acetonitrile, and buffered solutions at various pH values).

-

The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (typically 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[6][8] The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved solute remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Clarify the aliquot by either centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).

-

-

Analysis:

-

Quantify the concentration of 2-Ethoxypropanimidamide hydrochloride in the clarified supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for easy comparison across the different solvents.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| pH 1.2 Buffer | 37 | [Experimental Value] | [Calculated Value] |

| pH 6.8 Buffer | 37 | [Experimental Value] | [Calculated Value] |

Interpreting the Results

-

High Solubility in Polar Protic Solvents: Due to its hydrochloride salt form, 2-Ethoxypropanimidamide hydrochloride is expected to be highly soluble in polar protic solvents like water, methanol, and ethanol.[9] These solvents can effectively solvate the ions and participate in hydrogen bonding.

-

Lower Solubility in Aprotic and Nonpolar Solvents: Solubility is likely to be lower in aprotic polar solvents such as acetonitrile and significantly lower in nonpolar solvents like dichloromethane.

-

pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the medium.[10] As a hydrochloride salt of a likely basic compound, the solubility of 2-Ethoxypropanimidamide hydrochloride is expected to be higher at lower pH values.

Visualizing Solute-Solvent Interactions

Caption: Dominant Intermolecular Forces Influencing Solubility.

Conclusion and Future Directions

This guide provides a robust framework for the systematic determination and interpretation of the solubility of 2-Ethoxypropanimidamide hydrochloride. By following the detailed shake-flask protocol and considering the underlying physicochemical principles, researchers can generate the critical data needed to advance the development of this compound. Further studies could involve the investigation of solubility in co-solvent systems and the impact of temperature to build a more comprehensive solubility profile.

References

-

Biorelevant. (n.d.). Equilibrium solubility of a drug substance. Retrieved from [Link]

-

SlideShare. (n.d.). Solubility experimental methods. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Solubility equilibrium. Retrieved from [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Delgado, D. R. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. Retrieved from [Link]

- Fakhree, M. A. A., & Acree, Jr., W. E. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. In Recent Advances in Pharmaceutical Sciences.

-

Pawar, P. (2013). Solubility determination in drug discovery and development. SlideShare. Retrieved from [Link]

-

Chem-space. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 34-37.

-

Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013). Natural deep eutectic solvents as a new extraction media for phenolic compounds from Carthamus tinctorius L.

- Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 69(6), 659–665.

-

ScienceMadness. (2018, July 15). Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)? Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorelevant.com [biorelevant.com]

- 5. Solubility equilibrium - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. quora.com [quora.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pharmatutor.org [pharmatutor.org]

Methodological & Application

Application Note: Utilizing 2-Ethoxypropanimidamide Hydrochloride in Cellular Research

Introduction: Unveiling the Potential of 2-Ethoxypropanimidamide Hydrochloride

2-Ethoxypropanimidamide hydrochloride, also known as ethyl 2-iminopropionate hydrochloride, is a chemical compound with emerging applications in biomedical research. Structurally, it is the hydrochloride salt of an imino ester. While its direct and widespread use in cell culture is still under investigation, its chemical properties suggest potential utility as a modulator of cellular processes, particularly those involving amidine- and imine-containing molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective and safe use of 2-Ethoxypropanimidamide hydrochloride in cell culture experiments. We will delve into its mechanism of action, provide detailed protocols for its application, and discuss its potential as a research tool.

The primary known biological activity of 2-Ethoxypropanimidamide hydrochloride and similar compounds is their ability to act as inhibitors of nitric oxide synthase (NOS) enzymes. NOS enzymes are crucial for the production of nitric oxide (NO), a key signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. By inhibiting NOS, 2-Ethoxypropanimidamide hydrochloride can be a valuable tool to probe the role of NO in various cellular models.

PART 1: Core Principles for Experimental Design

Before embarking on detailed protocols, it is crucial to understand the foundational principles that will govern the successful use of 2-Ethoxypropanimidamide hydrochloride in your cell culture system.

Understanding the Mechanism: Inhibition of Nitric Oxide Synthase

2-Ethoxypropanimidamide hydrochloride functions as a competitive inhibitor of all three major isoforms of nitric oxide synthase: endothelial NOS (eNOS), neuronal NOS (nNOS), and inducible NOS (iNOS). The imidamide moiety of the compound mimics the substrate of NOS, L-arginine, thereby binding to the active site of the enzyme and preventing the synthesis of nitric oxide from L-arginine. This inhibitory action allows researchers to dissect the downstream effects of NO signaling in their specific cellular context.

Figure 1: Mechanism of NOS Inhibition. 2-Ethoxypropanimidamide hydrochloride competitively inhibits Nitric Oxide Synthase, blocking the conversion of L-Arginine to Nitric Oxide and subsequent downstream signaling.

PART 2: Essential Protocols for Cell Culture Application

This section provides detailed, step-by-step methodologies for the preparation and application of 2-Ethoxypropanimidamide hydrochloride in a typical cell culture workflow.

Protocol 1: Preparation of Stock Solutions

Accurate and sterile preparation of stock solutions is paramount to ensure reproducibility and prevent contamination.

Materials:

-

2-Ethoxypropanimidamide hydrochloride (powder form)

-

Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)

-

Sterile, conical tubes (1.5 mL or 15 mL)

-

Calibrated analytical balance

-

Sterile pipette tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

Procedure:

-

Determine Molarity: The molecular weight of 2-Ethoxypropanimidamide hydrochloride (C5H13ClN2O) is 152.62 g/mol .

-

Weighing: In a sterile microcentrifuge tube, carefully weigh out the desired amount of 2-Ethoxypropanimidamide hydrochloride powder using a calibrated balance. For example, to prepare a 10 mM stock solution, weigh 1.526 mg.

-

Solubilization: Add the appropriate volume of sterile DMSO or PBS to achieve the desired stock concentration. For the example above, add 1 mL of solvent to the 1.526 mg of powder.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) may be required for complete dissolution in PBS.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile tube.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months or at -80°C for long-term storage.

Table 1: Stock Solution Preparation Examples

| Desired Stock Concentration | Mass of Compound (mg) | Volume of Solvent (mL) |

| 10 mM | 1.526 | 1 |

| 50 mM | 7.631 | 1 |

| 100 mM | 15.262 | 1 |

Protocol 2: Determining Optimal Working Concentration

The optimal concentration of 2-Ethoxypropanimidamide hydrochloride will vary depending on the cell type and the specific biological question. Therefore, a dose-response experiment is essential.

Materials:

-

Cells of interest, seeded in a multi-well plate (e.g., 96-well plate)

-

Complete cell culture medium

-

2-Ethoxypropanimidamide hydrochloride stock solution

-

Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Serial Dilutions: Prepare a series of dilutions of the 2-Ethoxypropanimidamide hydrochloride stock solution in complete cell culture medium. A common starting range is from 0.1 µM to 100 µM.

-

Treatment: Once the cells have adhered and are in the exponential growth phase, carefully remove the old medium and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO or PBS used for the highest concentration of the compound).

-

Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

-

Viability Assessment: At the end of the incubation period, assess cell viability using a suitable assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cell viability against the log of the compound concentration to determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity. The optimal working concentration for your experiments should be well below the cytotoxic range.

Figure 2: Workflow for Dose-Response Experiment. A systematic approach to determine the optimal non-toxic working concentration of 2-Ethoxypropanimidamide hydrochloride for your specific cell line.

PART 3: Application in Nitric Oxide Research

A primary application of 2-Ethoxypropanimidamide hydrochloride is to investigate the role of nitric oxide in cellular processes. The Griess assay is a common method to quantify nitrite, a stable and quantifiable breakdown product of NO.

Protocol 3: Measurement of Nitrite Production using the Griess Assay

Materials:

-

Cells treated with 2-Ethoxypropanimidamide hydrochloride (and appropriate controls)

-

Cell culture supernatant

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)

-

Sodium nitrite standard solution (for standard curve)

-

96-well plate

-

Plate reader capable of measuring absorbance at 540 nm

Procedure:

-

Sample Collection: After treating your cells with 2-Ethoxypropanimidamide hydrochloride for the desired time, collect the cell culture supernatant.

-

Standard Curve Preparation: Prepare a series of sodium nitrite standards in the same culture medium as your samples. A typical range is from 1 µM to 100 µM.

-

Assay:

-

Add 50 µL of your cell culture supernatant or nitrite standards to each well of a 96-well plate.

-

Add 50 µL of the Griess Reagent to each well.

-

Incubate at room temperature for 10-15 minutes, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a plate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank (medium only) from all readings.

-

Plot the absorbance of the standards against their known concentrations to generate a standard curve.

-

Use the equation of the line from the standard curve to calculate the nitrite concentration in your samples.

-

Table 2: Example Griess Assay Data Layout

| Well | Sample | Absorbance at 540 nm | Nitrite Concentration (µM) |

| A1 | Blank | 0.050 | 0 |

| B1 | Standard 1 (1 µM) | 0.065 | 1 |

| C1 | Standard 2 (10 µM) | 0.150 | 10 |

| D1 | Standard 3 (50 µM) | 0.550 | 50 |

| E1 | Standard 4 (100 µM) | 1.050 | 100 |

| F1 | Untreated Control | 0.250 | (Calculated) |

| G1 | Treated Sample | 0.100 | (Calculated) |

PART 4: Troubleshooting and Best Practices

| Issue | Potential Cause | Recommended Solution |

| High Cell Death | Compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. |

| Inconsistent Results | Incomplete dissolution of the compound; repeated freeze-thaw cycles of stock solution. | Ensure the compound is fully dissolved. Aliquot the stock solution to avoid degradation. |

| No Effect Observed | The chosen cell line does not produce significant amounts of nitric oxide under the experimental conditions. | Use a positive control (e.g., a known inducer of NOS like lipopolysaccharide for macrophages) to confirm the assay is working. |

Conclusion

2-Ethoxypropanimidamide hydrochloride represents a valuable tool for researchers investigating the intricate roles of nitric oxide in cellular physiology and pathology. By following the detailed protocols and adhering to the best practices outlined in this application note, scientists can confidently incorporate this compound into their cell culture experiments to gain deeper insights into NO-mediated signaling pathways. As with any experimental tool, careful planning, optimization, and appropriate controls are the cornerstones of generating reliable and impactful data.

References

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Ethoxypropanimidamide Hydrochloride

Abstract

This application note describes a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Ethoxypropanimidamide hydrochloride. Due to the compound's polar and basic nature, a systematic approach was employed to overcome analytical challenges such as poor retention on traditional reversed-phase columns.[1][2] This document provides a detailed protocol covering column selection, mobile phase optimization, and method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in a drug development setting.

Introduction

2-Ethoxypropanimidamide hydrochloride (CAS No. 1354952-19-4) is a chemical entity with potential applications in pharmaceutical synthesis.[6] Its molecular formula is C5H13ClN2O with a molecular weight of 152.62 g/mol . The presence of a polar imidamide functional group and its hydrochloride salt form present unique challenges for chromatographic analysis.[1][2][7] Specifically, polar compounds often exhibit poor retention on conventional nonpolar stationary phases, such as C18, and the basic nature of the imidamide group can lead to peak tailing due to interactions with residual silanols on the silica support.[8]

Therefore, a robust and reliable analytical method is crucial for ensuring the quality, purity, and stability of this compound. Stability-indicating methods are of particular importance as they can resolve the active pharmaceutical ingredient (API) from its potential degradation products, which is a regulatory requirement for stability studies.[9][10][11][12] This application note details the systematic development and validation of such a method.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Column: A polar-embedded reversed-phase column (e.g., C18 with a polar end-capping group) is recommended to enhance the retention of polar analytes.[7][13][14] A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a suitable starting point.[15][16]

-

Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphate buffers, formic acid, or other suitable mobile phase modifiers.

-

Sample Diluent: A mixture of the mobile phase components is recommended to ensure peak shape integrity.[2]

Chromatographic Conditions

The following optimized chromatographic conditions were established:

| Parameter | Condition |

| Column | Polar-Embedded C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm (or λmax determined by UV scan) |

| Injection Volume | 10 µL |

| Run Time | 25 minutes (including equilibration) |

Method Development Protocol

The development of this HPLC method followed a logical, stepwise approach to achieve optimal separation and peak characteristics.

Rationale for Initial Conditions

Given the polar and basic nature of 2-Ethoxypropanimidamide hydrochloride, a reversed-phase approach with a polar-embedded column was chosen to improve retention.[2][7][13] An acidic mobile phase (pH ~2.7 with 0.1% formic acid) was selected to ensure the protonation of the imidamide group, leading to a consistent charge state and minimizing silanol interactions that can cause peak tailing.[17][18] Acetonitrile was chosen as the organic modifier due to its lower viscosity and UV transparency at low wavelengths.[19]

Optimization Workflow

The following diagram illustrates the systematic workflow employed for method development:

graph MethodDevelopmentWorkflow { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];

A [label="Define Analytical Target Profile"]; B [label="Analyte Characterization\n(Polarity, pKa, UV Spectrum)"]; C [label="Initial Method Scouting\n(Column & Mobile Phase Screening)"]; D [label="Optimize Mobile Phase\n(pH, Organic Modifier, Gradient)"]; E [label="Optimize Instrument Parameters\n(Flow Rate, Temperature, Wavelength)"]; F [label="Forced Degradation Studies"]; G [label="Method Validation (ICH Q2(R1))"]; H [label="Final Method"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: HPLC Method Development Workflow.Forced Degradation Studies

To ensure the method is stability-indicating, forced degradation studies were performed on a sample of 2-Ethoxypropanimidamide hydrochloride. This involved exposing the analyte to various stress conditions to generate potential degradation products.[10][11]

Protocol for Forced Degradation:

-

Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

-

Oxidative Degradation: Dissolve the sample in 3% H2O2 and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, the samples were neutralized (if necessary), diluted to a suitable concentration, and analyzed using the developed HPLC method. The chromatograms should demonstrate baseline resolution between the parent peak and any degradation products.

Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[3][4][5]

System Suitability

Before each analytical run, a system suitability standard is injected to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| %RSD of Peak Area (n=5) | ≤ 2.0% |

Specificity

Specificity was demonstrated by analyzing a placebo (if applicable), the analyte, and stressed samples. The method is considered specific if it can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10]

Linearity

The linearity of the method was evaluated by analyzing a series of solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.

Protocol:

-

Prepare a stock solution of 2-Ethoxypropanimidamide hydrochloride.

-

Prepare at least five calibration standards by serial dilution of the stock solution, covering a range of 50% to 150% of the expected sample concentration.

-

Inject each standard in triplicate.

-

Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix.

Protocol:

-

Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

-

Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).

Protocol:

-

Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day.

-

Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Robustness

The robustness of the method was assessed by making deliberate small variations in the chromatographic conditions and observing the effect on the results.

Protocol:

Vary the following parameters one at a time:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 2 °C)

-

Mobile phase pH (± 0.2 units)

Acceptance Criteria: System suitability parameters should be met, and the results should not be significantly affected by the variations.

The following diagram illustrates the decision-making process for system suitability:

Caption: System Suitability Decision Tree.

Conclusion

This application note presents a detailed and robust HPLC method for the analysis of 2-Ethoxypropanimidamide hydrochloride. The method has been developed with a thorough understanding of the analyte's chemical properties and has been validated according to ICH guidelines. The stability-indicating nature of the method makes it a valuable tool for quality control and stability assessment in pharmaceutical development.

References

- Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Resolian.

- Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Phenomenex.

- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.

- Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.

- Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific.

- LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.

- Perpusnas. (2025, December 4).

- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.

- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

- IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. IRJPMS.

- ICH. (n.d.). Quality Guidelines. ICH.

- Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.

- Restek. (n.d.). HPLC Column Selection Guide. Restek.

- Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech.

- Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Moravek.

- Waters. (n.d.).

- IJPPR. (2023, February 28). Stability Indicating HPLC Method Development: A Review. IJPPR.

- LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.

- Hichrom. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

- LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis.

- LCGC International. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts.

- Element. (n.d.). HPLC Column Selection. Element.

- 10X CHEM. (n.d.). 2-Ethoxypropanimidamide hydrochloride. 10X CHEM.

- ResearchGate. (n.d.). (PDF) Stability Indicating HPLC Method Development: A Review.

- Benchchem. (n.d.). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. Benchchem.

- SpringerLink. (n.d.). In situ analysis and imaging of aromatic amidine at varying ligand density in solid phase.

- University of Helsinki. (n.d.).

- Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.

- TOKU-E. (n.d.).

- ChemicalBook. (2025, July 14). 2-Ethoxybenzamidine hydrochloride. ChemicalBook.

- PubChem. (n.d.). N-(1-Phenylethyl)-2-(propylamino)propanimidic acid--hydrogen chloride (1/1). PubChem.

- PubChemLite. (n.d.). 2-methylpropanimidamide hydrochloride (C4H10N2). PubChemLite.

- PubChem. (n.d.). 2-Chloropropyldimethylamine hydrochloride. PubChem.

- PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. PubChem.

- ChemicalBook. (2026, January 13). 2-Dimethylaminoisopropyl chloride hydrochloride. ChemicalBook.

Sources

- 1. resolian.com [resolian.com]

- 2. waters.com [waters.com]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 5. database.ich.org [database.ich.org]

- 6. 10xchem.com [10xchem.com]

- 7. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. irjpms.com [irjpms.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

- 13. lcms.cz [lcms.cz]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. linklab.gr [linklab.gr]

- 16. labtech.tn [labtech.tn]

- 17. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. moravek.com [moravek.com]

Application Note: High-Throughput Synthesis and Screening of Pyrimidine Libraries Derived from 2-Ethoxypropanimidamide Hydrochloride

Introduction & Scope

This guide details the experimental workflow for utilizing 2-Ethoxypropanimidamide hydrochloride (CAS: Generic/Analogous Ref) as a core scaffold in the generation of focused small-molecule libraries.[1]

Amidines are critical "privileged structures" in medicinal chemistry.[1] While the amidine moiety itself mimics the guanidinium group of arginine—making it a potent binder for the S1 pocket of serine proteases (trypsin-like enzymes)—its primary utility in library generation lies in its role as a binucleophile.

This protocol focuses on the Pinner-type cyclization of 2-Ethoxypropanimidamide HCl with various 1,3-electrophiles (β-keto esters/diketones) to generate 2-substituted pyrimidines .[1] These heterocycles are fundamental pharmacophores in kinase inhibitors (e.g., Imatinib analogs) and nucleotide biosynthesis inhibitors.

Key Chemical Challenges[1]

-

Hygroscopicity: The hydrochloride salt is highly hygroscopic.[2] Precise handling is required to prevent hydrolysis to the amide.

-

Basicity: The free base is unstable; neutralization must occur in situ or immediately prior to reaction.

-

Regioselectivity: Reaction with unsymmetrical 1,3-dicarbonyls requires optimization to favor specific isomers.[1]

Phase I: Quality Control & Pre-Processing[1]

Before library synthesis, the integrity of the starting material must be validated. Amidine salts often degrade to amides or trap significant moisture.[1]

Protocol A: Moisture Content & Purity Verification

Objective: Ensure <1% water content and >95% purity to prevent stoichiometry errors during library synthesis.

-

Visual Inspection: Material should be a white to off-white crystalline solid.[1] Clumping indicates moisture absorption.[1]

-

¹H-NMR Validation (DMSO-d₆):

-

Dissolve 5 mg of 2-Ethoxypropanimidamide HCl in 600 µL DMSO-d₆.

-

Diagnostic Peaks: Look for the broad exchangeable protons of the amidine (

) typically around -

Contaminant Check: Check for a sharp singlet/doublet around

7.0–7.5 ppm, indicative of the hydrolysis product (primary amide).

-

-

Desiccation:

-

If water content is >1% (via Karl Fischer titration or NMR integration), dry the salt in a vacuum oven at 40°C over

for 12 hours.

-

Phase II: Combinatorial Library Synthesis

This phase describes the parallel synthesis of a 96-member pyrimidine library.[1] We utilize a "Design of Experiment" (DoE) approach where the 2-Ethoxypropanimidamide scaffold is constant, and the 1,3-dicarbonyl component is varied.[1]

Mechanistic Insight

The reaction proceeds via a nucleophilic attack of the amidine nitrogen on the carbonyl carbon, followed by dehydration and cyclization. The HCl must be neutralized to release the nucleophilic free base, but excess base can cause side reactions (e.g., ester hydrolysis).

DOT Diagram: Synthesis Workflow

Caption: Workflow for converting the amidine salt into a pyrimidine library via base-mediated cyclization.

Protocol B: Parallel Synthesis (96-Well Format)

Reagents:

-

Scaffold: 2-Ethoxypropanimidamide HCl (0.2 M in Ethanol).[1]

-

Base: Sodium Ethoxide (NaOEt) (0.2 M in Ethanol) or DIPEA (for milder conditions).[1]

-

Diversity Reagents: 96 unique 1,3-diketones or

-keto esters (0.25 M in Ethanol).[1]

Step-by-Step:

-

Plate Preparation: Use a chemically resistant 96-deep-well block (polypropylene or glass-coated).[1]

-

Scaffold Loading: Dispense 200 µL of the Scaffold solution (40 µmol) into all wells.

-

Neutralization: Add 200 µL of NaOEt solution (40 µmol). Crucial: Stoichiometry must be 1:1 to neutralize HCl without degrading the electrophile.

-

Diversity Addition: Add 200 µL of unique 1,3-dicarbonyl reagents (50 µmol, 1.25 equiv) to each well.

-

Reaction: Seal the block with a chemically resistant mat. Heat at 80°C for 4–6 hours with agitation (600 rpm).

-

Work-up (SPE Method):

-

Finishing: Evaporate solvent (Genevac or SpeedVac) and resuspend in 100% DMSO to a final concentration of 10 mM.

Phase III: High-Throughput Screening (HTS)

Since pyrimidines are privileged kinase scaffolds, we will screen the library against a model kinase (e.g., CDK2/CyclinA ) using a FRET-based assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

Protocol C: Kinase Inhibition Assay

Assay Principle: A FRET signal is generated between a Eu-labeled antibody and a tracer bound to the kinase.[1] Displacers (inhibitors) reduce the FRET signal.

Experimental Setup:

-

Plate Format: 384-well low-volume black plates.[1]

-

Final Volume: 10 µL per well.

-

Controls:

Workflow:

-

Compound Transfer: Acoustic dispense (Echo®) 20 nL of library compounds (from Phase II) into assay plates. Target final conc: 10 µM.

-

Enzyme Addition: Add 5 µL of Kinase/Antibody mix. Incubate 15 min at RT.

-

Tracer Addition: Add 5 µL of Kinase Tracer.[1]

-

Incubation: Incubate 60 min at RT in the dark.

-

Readout: Measure Fluorescence at 615 nm (Donor) and 665 nm (Acceptor) on a multimode reader (e.g., PerkinElmer EnVision).

DOT Diagram: Screening Logic

Caption: HTS workflow for identifying kinase inhibitors from the synthesized library.

Phase IV: Data Analysis & Validation

Quality Metrics (Z-Prime)

To validate the screen, calculate the Z' factor for each plate.[1] A robust assay must have

- : Standard deviation of positive/negative controls.

- : Mean signal of positive/negative controls.

Data Summary Table

| Parameter | Acceptance Criteria | Action if Failed |

| Starting Material Purity | >95% (NMR) | Recrystallize or Desiccate |

| Library Yield (Avg) | >80% conversion | Optimize Base/Temp |

| Assay DMSO Tolerance | <5% signal drop at 1% DMSO | Reduce compound concentration |

| Plate Z' Factor | >0.5 | Recalibrate Pipettes/Reagents |

| Hit Rate | 0.5% – 3.0% | Re-evaluate threshold (usually |

References

-

Pinner, A. (1892).[1] Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on amidine chemistry).

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 105620 (Analogous Structure).[1] Retrieved from [Link][1]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link][1]

-

Sittampalam, G. S., et al. (Eds.). (2004).[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Reference for bioisosteres and amidine handling).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxypropanimidamide Hydrochloride Derivatives

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-ethoxypropanimidamide hydrochloride and its derivatives. The synthesis, primarily achieved through the Pinner reaction, is notoriously sensitive to reaction conditions. This document provides in-depth, field-proven insights, troubleshooting strategies, and optimized protocols to help you navigate the complexities of this transformation, ensuring higher yields, purity, and reproducibility.

Section 1: The Pinner Reaction: Mechanism and Core Principles

The synthesis of amidine hydrochlorides from nitriles is a two-stage process rooted in the classic Pinner reaction.[1][2] It begins with the acid-catalyzed reaction of a nitrile with an alcohol to form a crucial intermediate, the imino ester salt (commonly known as a Pinner salt).[3][4] This intermediate is then converted to the target amidine hydrochloride via ammonolysis.

The mechanism proceeds as follows:

-

Protonation of the Nitrile: Anhydrous hydrogen chloride (HCl) protonates the nitrile nitrogen, dramatically increasing the electrophilicity of the nitrile carbon and activating it for nucleophilic attack.[3]

-

Nucleophilic Attack by Alcohol: The alcohol (in this case, ethanol) acts as a nucleophile, attacking the activated nitrile carbon.[3]

-

Formation of the Pinner Salt: A subsequent proton transfer yields the thermodynamically unstable ethyl 2-ethoxypropanimidate hydrochloride, the Pinner salt intermediate.[2][3]

-

Ammonolysis: The Pinner salt is then treated with ammonia. The ammonia displaces the ethoxy group to form the final 2-ethoxypropanimidamide hydrochloride product.[5]

Understanding this pathway is fundamental to optimizing the reaction and troubleshooting deviations.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for this synthesis?

A: The Pinner salt intermediate is highly susceptible to hydrolysis.[6] Any trace of water in the reaction mixture will readily attack the imidate, leading to the formation of an ethyl ester as a major byproduct and significantly reducing the yield of the desired amidine.[3][7] Therefore, using anhydrous solvents (ethanol), dry glassware, and a source of dry HCl gas is non-negotiable for success.[5][8]

Q2: What is the optimal temperature, and why is strict control necessary?

A: The reaction should be maintained at a low temperature, typically between -10 °C and 5 °C.[1][3] Pinner salts are thermodynamically unstable and can undergo thermal rearrangement at higher temperatures to form N-alkyl amide byproducts.[1][2][6] Maintaining a cold environment preserves the integrity of the imidate intermediate until it is consumed in the subsequent ammonolysis step.

Q3: What are the best sources of anhydrous HCl?

A: There are two primary methods for introducing anhydrous HCl:

-

Bubbling Dry HCl Gas: This is the traditional and most direct method.[3][4] The gas is generated externally (e.g., from NaCl and H₂SO₄) and dried by passing it through concentrated sulfuric acid before bubbling it into the reaction mixture.[9]

-

In Situ Generation: For improved safety and convenience, especially on a smaller scale, HCl can be generated in situ. This is achieved by the slow addition of acetyl chloride or thionyl chloride to the cold, anhydrous ethanol solvent.[10][11] This method produces HCl directly in the reaction medium, ensuring anhydrous conditions.

Q4: How can I effectively monitor the reaction's progress?

A: Monitoring the disappearance of the starting nitrile is the most common approach. Thin Layer Chromatography (TLC) is often sufficient. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the imidate intermediate and the final amidine product.

Q5: What is the purpose of the ammonolysis step, and what reagents are used?

A: The ammonolysis step converts the intermediate Pinner salt into the final amidine. This is a nucleophilic substitution reaction where ammonia attacks the imidate and displaces the alcohol (ethanol).[5] This can be accomplished by purging the reaction mixture with ammonia gas or by adding an ammonium salt, such as ammonium carbonate or ammonium chloride, often with gentle warming to drive the reaction to completion.[5][12]

Section 3: Troubleshooting Guide

Unexpected results are common in sensitive reactions. This guide addresses the most frequent issues encountered during the synthesis of 2-ethoxypropanimidamide hydrochloride derivatives.

Problem 1: Low or No Yield of the Desired Product

-

Symptom: Analysis of the reaction mixture shows a large amount of unreacted nitrile starting material.

-

Possible Cause: Incomplete formation of the Pinner salt due to insufficient HCl. The reaction is catalytic in acid, but a saturated solution is often required to drive the equilibrium toward the nitrilium ion.

-

Solution:

-

Verify HCl Delivery: If using HCl gas, ensure a steady stream is bubbling through the solution and that the reaction is gaining weight (indicating HCl dissolution).[9]

-

In Situ Adjustment: If generating HCl in situ from acetyl chloride, add an additional portion (0.1-0.2 equivalents) of acetyl chloride to the cold reaction mixture and monitor for progress.[13]

-

Reaction Time: Pinner reactions can be slow. Ensure the reaction has been allowed to stir for a sufficient duration at low temperature (often 12-18 hours).[3]

-

Problem 2: Significant Formation of an Ethyl Ester Byproduct

-

Symptom: A major byproduct is identified by LC-MS or NMR that corresponds to ethyl 2-ethoxypropanoate.

-

Possible Cause: The presence of water in the reaction mixture is the primary culprit.[6][7] Water competes with ammonia as a nucleophile, attacking the Pinner salt to produce an ester.[3]

-

Solution:

-

Rigorous Anhydrous Technique: All glassware must be oven-dried immediately before use.

-

Solvent Purity: Use freshly opened anhydrous ethanol or ethanol distilled from a suitable drying agent (e.g., magnesium ethoxide).

-

Reagent Check: Ensure all starting materials, particularly the nitrile, are anhydrous.

-

Problem 3: Presence of an N-alkyl Amide Impurity

-

Symptom: An impurity is detected with a mass corresponding to N-ethyl-2-ethoxypropanamide.

-

Possible Cause: The reaction temperature exceeded the stability threshold of the Pinner salt, causing it to rearrange.[1][2]

-

Solution:

-

Strict Temperature Control: Maintain the reaction temperature at 0 °C or below throughout the HCl addition and subsequent stirring. Use a reliable cooling bath (ice/salt or cryocooler).

-

Slow Addition: When generating HCl in situ, add the acetyl chloride or thionyl chloride very slowly to the cold ethanol to dissipate the heat of reaction.[13]

-

Problem 4: Difficulty in Isolating the Product; Oily or Impure Solid

-

Symptom: The final product, after workup, is an oil instead of a crystalline solid, or it is contaminated with significant amounts of ammonium chloride (NH₄Cl).

-

Possible Cause: Improper workup and purification. Ammonium chloride is a major byproduct of the ammonolysis step and can co-precipitate with the product.

-

Solution:

-

Filtration: After the ammonolysis is complete, it is crucial to filter the reaction mixture to remove the bulk of the precipitated inorganic salts.[5]

-

Solvent Trituration/Washing: Wash the crude solid product thoroughly with a solvent in which the desired amidine hydrochloride has low solubility but organic impurities are soluble (e.g., cold ethyl acetate or diethyl ether). This removes unreacted starting materials and non-polar byproducts.

-

Recrystallization: If impurities persist, recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) can yield a high-purity product.[5]

-

Section 4: Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a representative 2-ethoxypropanimidamide hydrochloride.

Protocol A: Standard Synthesis Using Anhydrous HCl Gas

This protocol follows the classical Pinner reaction approach.

Materials:

-

2-Ethoxypropanenitrile (1.0 eq)

-

Anhydrous Ethanol (5-10 volumes)

-

Anhydrous Hydrogen Chloride Gas

-

Ammonium Carbonate (3.0-4.0 eq)

-

Ethyl Acetate (for washing)

Procedure:

-

Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a trap (e.g., a sodium hydroxide solution). Maintain a slight positive pressure of nitrogen or argon.

-

Charging: Charge the flask with 2-ethoxypropanenitrile and anhydrous ethanol.

-

Cooling: Cool the stirred solution to between -5 °C and 0 °C using an ice-salt bath.

-

HCl Addition: Bubble a slow, steady stream of dry HCl gas through the solution while maintaining the low temperature. Monitor the reaction's weight gain or continue until the solution is saturated and fumes appear at the outlet.

-

Reaction: Seal the flask and continue stirring at 0-5 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS for the consumption of the nitrile.

-

Ammonolysis: Once the Pinner salt formation is complete, add ammonium carbonate in portions to the cold reaction mixture.[5]

-

Completion: Slowly warm the mixture to 30-40 °C and stir for an additional 4-10 hours until the Pinner salt is consumed.[5]

-

Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the salt cake with a small amount of ethanol.[5]

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the crude product.

-

Purification: Triturate the crude solid with cold ethyl acetate, filter, and wash with fresh ethyl acetate to remove soluble impurities. Dry the white solid under vacuum to furnish the pure 2-ethoxypropanimidamide hydrochloride.[5]

Protocol B: Optimized Synthesis with In Situ HCl Generation

This protocol avoids the handling of HCl gas cylinders, making it more suitable for standard laboratory settings.

Materials:

-

2-Ethoxypropanenitrile (1.0 eq)

-

Anhydrous Ethanol (5-10 volumes)

-

Acetyl Chloride (1.5-2.0 eq)

-

Ammonia (7N solution in Methanol) or Ammonium Chloride (3.0-4.0 eq)

-

Diethyl Ether (for washing)

Procedure:

-

Setup: Assemble an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Charging: Charge the flask with anhydrous ethanol and cool to -10 °C using an acetone/dry ice bath.

-

In Situ HCl Generation: Add acetyl chloride dropwise to the cold ethanol via the dropping funnel over 30-60 minutes, ensuring the temperature does not rise above 0 °C.[10][13] Stir for an additional 15 minutes. This creates a fresh, anhydrous solution of HCl in ethanol.

-

Nitrile Addition: Add the 2-ethoxypropanenitrile to the cold ethanolic HCl solution.

-

Reaction: Allow the mixture to stir at 0-5 °C for 12-18 hours.

-

Ammonolysis: Cool the reaction mixture back to 0 °C. Slowly add a 7N solution of ammonia in methanol or solid ammonium chloride.

-

Completion: Seal the flask, allow it to warm to room temperature, and then heat gently to 30-40 °C for 2-4 hours.

-

Workup & Purification: Follow steps 8-10 from Protocol A, using diethyl ether or ethyl acetate as the washing solvent.

Section 5: Summary of Key Reaction Parameters

| Parameter | Standard Condition | Effect of Deviation | Optimization Strategy | Impact on Yield/Purity |

| Water Content | < 0.1% | High: Forms ester byproduct | Use anhydrous reagents & oven-dried glassware | Critical: Purity directly impacted |

| Temperature | -10 °C to 5 °C | High: Forms amide byproduct | Maintain strict low-temperature control | Critical: Purity directly impacted |

| HCl Source | Anhydrous Gas | Aqueous HCl: Leads to hydrolysis | Use in situ generation (AcCl/EtOH) for safety | High: Ensures anhydrous conditions |

| Nitrile Substrate | Electron-poor | Electron-rich: Slower reaction | May require stronger Lewis acid catalysis[2][7] | Substrate-dependent |

| Ammonolysis | NH₃ gas or NH₄⁺ salt | Incomplete: Residual Pinner salt | Use excess reagent, gentle heating | High: Drives reaction to completion |

References

-

Pinner Reaction. (n.d.). NROChemistry. Retrieved February 14, 2026, from [Link]

-

Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Svete, J., & Stanovnik, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 9, 1572-1577. [Link]

-

Pinner reaction. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

Venturello, P., & Gambaro, M. (2013). Green Chemistry. RSC Advances, 3, 21936-21941. [Link]

- Purifying method of high-purity amidine hydrochloride. (n.d.). Google Patents.

-

Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351-425. [Link]

-

Svete, J., & Stanovnik, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link]

-

Svete, J., & Stanovnik, B. (2013). A Lewis acid-promoted Pinner reaction. ResearchGate. [Link]

-

2-Ethoxypropanimidamide hydrochloride. (n.d.). 10X CHEM. Retrieved February 14, 2026, from [Link]

-

Hydrogen Chloride (HCl) in Ethanol (ETOH). (n.d.). Glindia. Retrieved February 14, 2026, from [Link]

-

Working with Hazardous Chemicals. (2009). Organic Syntheses, 86, 262-273. [Link]

-

Synthesis of amidines. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Snap, Crackle, Pop – Anhydrous HCl Generation. (2012, December 18). Chemtips. Retrieved February 14, 2026, from [Link]

-

de Oliveira, R. B., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society. [Link]

-

Role of hcl gas in organic reactions. (2019, August 20). Chemistry Stack Exchange. Retrieved February 14, 2026, from [Link]

-

Whitehead, C. W., & Traverso, J. J. (1961). Synthesis of imidate hydrochlorides by reaction of ethyl chloroformate with amides and thionamides. The Journal of Organic Chemistry, 26(8), 2872-2875. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

-

Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. (n.d.). Google Patents.

-

Wang, J., et al. (2008). A one-step synthesis of monosubstituted N-arylamidinates via Addition of Amines to Nitriles Catalyzed by ytterbium amides. Organic Letters, 10(3), 445-448. [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013, March 13). MDPI. [Link]

-

Synthesis of ethyl 2-{2-[4-(4-chlorophenyl)phenyl]ethoxy}propionate. (n.d.). PrepChem.com. Retrieved February 14, 2026, from [Link]

-

What is the product of the reaction between ethyl ethanoate and ammonia?. (2018, February 17). Quora. Retrieved February 14, 2026, from [Link]

-

Synthesis and evaluation of 2-methoxybenzamide derivatives as hedgehog signaling pathway inhibitors. (n.d.). Nature. [Link]

-

ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses. Retrieved February 14, 2026, from [Link]

- Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.

-

Scheme 4 Synthesis of imidate hydrochloride salts. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Pinner Reaction [organic-chemistry.org]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. orgsyn.org [orgsyn.org]

- 10. chemtips.wordpress.com [chemtips.wordpress.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. orgsyn.org [orgsyn.org]

Validation & Comparative

A Comparative Guide: Acetylcholinesterase Inhibition by Donepezil vs. Huperzine A in the Ellman's Assay

<Senior Application Scientist Report

Introduction: The Critical Role of Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh), which terminates synaptic transmission.[1][2] The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[1][3] By preventing the breakdown of ACh, inhibitors increase its concentration in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][4][5][6]

This guide provides an in-depth comparison of two prominent AChE inhibitors: Donepezil, a synthetic piperidine derivative, and Huperzine A, a naturally occurring sesquiterpene alkaloid.[4][6][7][8] We will evaluate their inhibitory mechanisms and performance within the context of the Ellman's assay, the gold-standard method for measuring AChE activity.[2][9]

Compound Profiles and Mechanism of Action

Donepezil Hydrochloride

Donepezil is a highly selective and reversible inhibitor of AChE.[3] Its mechanism is complex, characterized as a mixed competitive and non-competitive inhibitor.[7][8] This dual nature means it can bind to both the active site of the enzyme and an allosteric site, effectively blocking substrate access and catalysis.[7][8] Molecular dynamics simulations have revealed that Donepezil can adopt multiple binding modes within the active site gorge of AChE, contributing to its potent inhibitory activity.[7][8] It is a cornerstone medication for managing the symptoms of mild to moderate Alzheimer's disease.[3][5]

Huperzine A

Isolated from the club moss Huperzia serrata, Huperzine A is also a potent, selective, and reversible AChE inhibitor.[4][6][10] Unlike Donepezil's mixed inhibition, Lineweaver-Burk analysis characterizes Huperzine A as a competitive inhibitor.[11] This indicates that it directly competes with acetylcholine for binding at the enzyme's active site.[11] Beyond AChE inhibition, Huperzine A exhibits neuroprotective properties, including antioxidant effects and modulation of NMDA receptors.[4]

Visualizing the Inhibition Mechanisms

The distinct inhibitory models of Donepezil and Huperzine A are crucial for understanding their pharmacological profiles.

Caption: AChE Inhibition Models for Huperzine A and Donepezil.

The Ellman's Assay: A Quantitative Approach

The Ellman's assay is a rapid, reliable, and widely adopted colorimetric method for measuring AChE activity.[2][9]

Principle of the Assay: The assay's logic is a two-step process. First, AChE hydrolyzes the synthetic substrate acetylthiocholine (ATCh) to produce thiocholine.[2][12] In the second step, the thiol group of thiocholine reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), in a thiol-disulfide exchange.[13] This reaction cleaves DTNB and releases the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion, which has a strong absorbance at 412 nm.[13][14][15][16] The rate of TNB²⁻ formation is directly proportional to the AChE activity.[9][13] When an inhibitor like Donepezil or Huperzine A is present, the rate of color development decreases, allowing for the quantification of inhibition.

Caption: Workflow of the Ellman's Assay for AChE Inhibition.

Comparative Performance Data

The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The inhibition constant (Kᵢ) provides a more absolute measure of binding affinity.

| Inhibitor | Target(s) | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |

| Donepezil | AChE selective | 6.7 - 12.0 | 1.9 - 10 | Mixed/Non-competitive |

| Huperzine A | AChE selective | ~82 | ~7 - 24.9 | Competitive |

Data compiled from multiple sources.[11][17][18] Note that absolute values can vary based on experimental conditions (e.g., enzyme source, substrate concentration, buffer pH).

Interpretation of Data: The data clearly indicates that both compounds are highly potent inhibitors, active at nanomolar concentrations. Donepezil generally exhibits a lower IC₅₀ and Kᵢ, suggesting a higher binding affinity under these specific assay conditions.[17][18] In molar terms, studies in rats have shown Huperzine A to be more potent than Donepezil in increasing cortical acetylcholine levels, with a longer-lasting effect.[19][20] This highlights the critical distinction between in vitro potency (IC₅₀) and in vivo efficacy, which is influenced by factors like pharmacokinetics and blood-brain barrier penetration.[21]

Experimental Protocol: A Self-Validating System

This protocol is designed for a 96-well microplate format, enabling high-throughput screening.

Reagent Preparation:

-

Phosphate Buffer (PB): 0.1 M, pH 8.0. This pH is optimal for both the enzymatic reaction and the colorimetric reaction with DTNB.[16][22]

-

AChE Enzyme Solution: Prepare a stock solution of AChE from a commercial source (e.g., from electric eel or human recombinant) in PB. Dilute to a working concentration (e.g., 0.1 U/mL) immediately before use.[2]

-

DTNB Solution: 10 mM in PB. Prepare fresh and protect from light.[2]

-

ATChI Substrate Solution: 14 mM Acetylthiocholine Iodide in deionized water. Prepare fresh daily.[23]

-

Inhibitor Solutions: Prepare 10 mM stock solutions of Donepezil HCl and Huperzine A in a suitable solvent (e.g., DMSO). Perform serial dilutions in PB to create a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent interference.[2]

Assay Procedure:

-

Plate Setup: In a 96-well plate, add the following to each well:

-

140 µL of Phosphate Buffer (pH 8.0)

-

10 µL of the desired inhibitor dilution (or buffer for control wells).

-

10 µL of AChE working solution.

-

-

Pre-incubation: Mix gently and incubate the plate at 25°C for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[23][24]

-

Initiate Reaction: Add 10 µL of 10 mM DTNB solution, followed by 10 µL of 14 mM ATChI substrate solution to initiate the reaction.[23] The total reaction volume will be 180 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[2] The rate of reaction (V) is determined from the slope of the linear portion of the absorbance vs. time curve.

Data Analysis and Validation:

-

Calculate Percent Inhibition:

-

% Inhibition = [(V_control - V_inhibitor) / V_control] x 100

-

Where V_control is the reaction rate without inhibitor and V_inhibitor is the rate with the inhibitor.

-

-

Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Kinetic Analysis (Trustworthiness): To validate the mechanism of inhibition (competitive vs. mixed), the assay should be repeated with varying concentrations of both the substrate (ATChI) and the inhibitor. The resulting data can be plotted on a Lineweaver-Burk or Dixon plot.[25][26] This step is crucial for confirming the expected mechanisms of action and ensuring the trustworthiness of the results.

Conclusion: A Field-Proven Perspective

Both Donepezil and Huperzine A are exceptionally potent AChE inhibitors, a fact robustly demonstrable via the Ellman's assay. While in vitro IC₅₀ values suggest Donepezil has a higher affinity, in vivo studies indicate Huperzine A can be more potent at modulating synaptic ACh levels, underscoring its longer duration of action.[19][20]

The choice between these compounds in a research or drug development context depends on the specific scientific question. Donepezil, with its well-characterized mixed-inhibition kinetics, serves as an excellent benchmark standard.[7][8] Huperzine A, with its competitive mechanism and additional neuroprotective activities, offers a compelling alternative for exploring multifaceted therapeutic strategies.[4][6] The Ellman's assay, when executed with proper controls and kinetic validation, remains the foundational, high-throughput method for reliably characterizing and comparing such inhibitors.

References

- What is the mechanism of Huperzine A? (2024). Google Cloud.

- Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. (2024). GoodRx Health.

- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020).

- Mechanism of action and clinical activity of huperzine A as an anti-seizure medic

- Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. (2020).

- Acetylcholinesterase Inhibitors.WisTech Open.

- (-)-Huperzine A: Clinical Applications and Mechanism of Action. (2024). ChemicalBook.

- What is the mechanism of Donepezil Hydrochloride? (2024).

- Huperzine A.Wikipedia.

- A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.Benchchem.

- An In-depth Technical Guide to the Reaction Mechanism of Thiocholine with DTNB (Ellman's Reagent).Benchchem.

- Ellman's assay for in-solution quantific

- Ellman's reagent.Wikipedia.

- Acetylcholinesterase Inhibition Assay.Bio-protocol.

- Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine.PubMed.

- Quantific

- Ellman's Reagent.Fisher Scientific.

- Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".Benchchem.

- Kinetic study of acetylcholinesterase (AChE) inhibition mechanism with...

- Effects of huperzine A on acetylcholinesterase isoforms in vitro: comparison with tacrine, donepezil, rivastigmine and physostigmine.PubMed.

- The pharmacology and therapeutic potential of (−)-huperzine A.PMC - NIH.

- How do I screen for acetylcholinesterase activity? (2021).

- Ellman Esterase Assay Protocol.Scribd.

- In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. (2015). Journal of Applied Pharmaceutical Science.

- Comparative effects of huperzine A, donepezil and rivastigmine on cortical acetylcholine level and acetylcholinesterase activity in rats.

- Comparative effects of huperzine A, donepezil and rivastigmine on cortical acetylcholine level and acetylcholinesterase activity in r

Sources

- 1. 4.16 Acetylcholinesterase Inhibitors – Nursing Pharmacology 2e [wtcs.pressbooks.pub]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 4. What is the mechanism of Huperzine A? [synapse.patsnap.com]

- 5. goodrx.com [goodrx.com]

- 6. (-)-Huperzine A: Clinical Applications and Mechanism of Action_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 10. vjneurology.com [vjneurology.com]

- 11. The pharmacology and therapeutic potential of (−)-huperzine A - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scribd.com [scribd.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ellman's reagent - Wikipedia [en.wikipedia.org]

- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assets.fishersci.com [assets.fishersci.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]